![molecular formula C12H14BrIOSi B13672880 [(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane](/img/structure/B13672880.png)
[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane is an organosilicon compound with the molecular formula C12H14BrIOSi. This compound is notable for its unique structure, which includes bromine, iodine, and methoxy groups attached to a phenyl ring, along with an ethynyl group bonded to a trimethylsilane moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phenyl ring substituted with bromine, iodine, and methoxy groups.
Ethynylation: The ethynyl group is introduced through a coupling reaction, often using a palladium catalyst.
Trimethylsilylation: The final step involves the addition of the trimethylsilane group, which can be achieved using trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted phenyl derivatives.
Applications De Recherche Scientifique
[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism by which [(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes. For example, in coupling reactions, the compound acts as a substrate that forms new carbon-carbon bonds through the catalytic action of palladium.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilane moiety but lacking the substituted phenyl ring.
3-Bromo-2-methoxy-5-methylphenylboronic acid: A compound with similar bromine and methoxy substitutions on the phenyl ring but different functional groups.
Uniqueness
[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane is unique due to its combination of bromine, iodine, and methoxy groups on the phenyl ring, along with the ethynyl and trimethylsilane moieties. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.
Propriétés
Formule moléculaire |
C12H14BrIOSi |
|---|---|
Poids moléculaire |
409.13 g/mol |
Nom IUPAC |
2-(3-bromo-2-iodo-5-methoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H14BrIOSi/c1-15-10-7-9(5-6-16(2,3)4)12(14)11(13)8-10/h7-8H,1-4H3 |
Clé InChI |
GZBCMYFYCORZTB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)Br)I)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


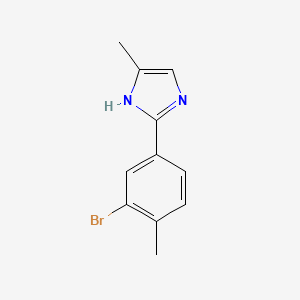
![3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13672801.png)
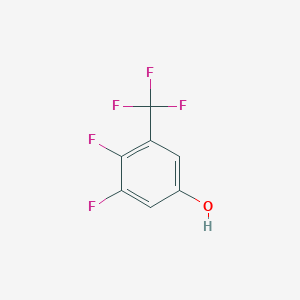
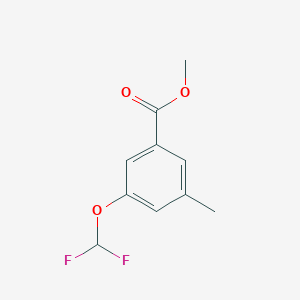

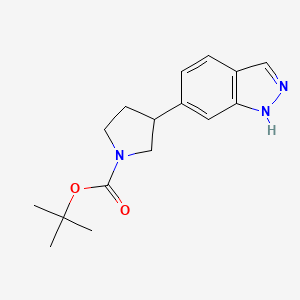

![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-5-carboxylic Acid](/img/structure/B13672844.png)

![5,5-Diethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672854.png)
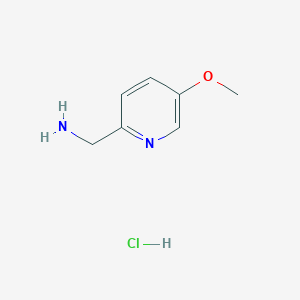


![2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile](/img/structure/B13672872.png)
